![molecular formula C7H13ClN2O2 B1377170 Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride CAS No. 1423027-53-5](/img/structure/B1377170.png)
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride
Overview
Description
Synthesis Analysis
The most used approach to the synthesis of 6H-1,2-oxazin-6-ones is the condensation of 4-oxocarboxylic acids and their derivatives with hydroxylamine . This method is most suitable to obtain benzo or heteroannulated oxazinones . Often, 4-oxocarboxylic acids are replaced with the corresponding esters and amides . In such cases, the condensation is carried out in EtOH in the presence of Et3N or pyridine .Molecular Structure Analysis
The molecular formula of Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride is C7H13ClN2O2 . The InChI code is 1S/C7H12N2O2.ClH/c10-7-9-3-2-8-5-6 (9)1-4-11-7;/h6,8H,1-5H2;1H .Physical And Chemical Properties Analysis
The molecular weight of Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride is 192.65 . It is a powder at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Bioactive Molecules
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride serves as a structural scaffold in the synthesis of various bioactive molecules. Its unique structure is found in many therapeutic agents, making it a valuable precursor in medicinal chemistry .
Development of Therapeutic Agents
Due to its presence in numerous bioactive compounds, this chemical is instrumental in the development of new therapeutic agents. Researchers can modify its structure to enhance its interaction with biological targets, potentially leading to the discovery of new drugs .
Chemical Biology Studies
In chemical biology, this compound can be used to study protein-ligand interactions. Its modifiable structure allows for the creation of derivatives that can bind to specific proteins, aiding in the understanding of biological processes .
Material Science
The compound’s framework is also relevant in material science. It can be incorporated into polymers or other materials to impart specific chemical properties, such as increased durability or reactivity .
Organic Synthesis Methodology
This compound is used in organic synthesis methodology as a building block. Its reactivity can be harnessed to create complex molecules through various synthetic routes, contributing to the advancement of synthetic organic chemistry .
Analytical Chemistry
In analytical chemistry, derivatives of Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride can be used as standards or reagents in the quantification and identification of substances within complex mixtures .
Safety and Hazards
properties
IUPAC Name |
2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c][1,3]oxazin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-9-3-2-8-5-6(9)1-4-11-7;/h6,8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUUDUVCZRISRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N2C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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